molecular formula C3H2Br2F2O B1426582 1,1-Dibromo-3,3-difluoroacetone CAS No. 1309602-53-6

1,1-Dibromo-3,3-difluoroacetone

Cat. No. B1426582
M. Wt: 251.85 g/mol
InChI Key: KWHXLPQZAKVVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromo-3,3-difluoroacetone, also known as DBDF, is a chemical compound that belongs to the group of alpha-diketones. It has a CAS Number of 1309602-53-6 and a molecular weight of 251.85 .


Molecular Structure Analysis

The molecular structure of 1,1-Dibromo-3,3-difluoroacetone is represented by the linear formula C3H2Br2F2O . The InChI code for this compound is 1S/C3H2Br2F2O/c4-2(5)1(8)3(6)7/h2-3H .


Physical And Chemical Properties Analysis

1,1-Dibromo-3,3-difluoroacetone is stored under refrigerated conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

1,1-Dibromo-3,3-difluoroacetone is involved in several chemical synthesis processes. For example, it is used in the facile synthesis of 1,1-difluoroallenes, as demonstrated by Yokota, Fuchibe, Ueda, Mayumi, and Ichikawa (2009), where 2-bromo-3,3-difluoroallylic acetates were prepared by reacting carbonyl compounds with 1-bromo-2,2-difluorovinyllithium. These bromoacetates then underwent selective elimination to afford 1,1-difluoroallenes in high yields (Yokota et al., 2009).

NMR Studies and Rotational Isomerism

In the field of nuclear magnetic resonance (NMR) studies and rotational isomerism, Shapiro, Lin, and Johnston (1973) investigated the solvent effects on NMR parameters of various compounds including 1,1,1-trifluoroacetone and 1,1,1-trifluoro-3,3-dibromoacetone. They focused on proton and fluorine chemical shifts, as well as various coupling constants, providing valuable structural information (Shapiro, Lin, & Johnston, 1973).

Molecular Fragmentation Control

Cardoza, Pearson, Baertschy, and Weinacht (2006) explored the control over molecular fragmentation in halogen-substituted acetone, specifically 1,1-dibromo-3,3,3-trifluoroacetone. Their research utilized shaped ultrafast laser pulses and found that control over molecular fragmentation exploits a charge-transfer mechanism (Cardoza et al., 2006).

Synthesis of Thiazoles

Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, and Luisi (2018) reported a synthetic protocol using 1,3-dibromo-1,1-difluoro-2-propanone, closely related to 1,1-dibromo-3,3-difluoroacetone, for preparing thiazoles. These thiazoles are useful in drug discovery programs, demonstrating the compound's utility in the development of new pharmaceuticals (Colella et al., 2018).

Biochemical Toxicology

In the realm of biochemical toxicology, Menon, Feldwick, Noakes, and Mead (2001) investigated the metabolism of 1,3-difluoroacetone, which is structurally related to 1,1-dibromo-3,3-difluoroacetone. Their study focused on its conversion to toxic products in vivo and in vitro, providing insights into the biochemical pathways and toxicology of similar compounds (Menon et al., 2001).

properties

IUPAC Name

1,1-dibromo-3,3-difluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2F2O/c4-2(5)1(8)3(6)7/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHXLPQZAKVVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Br)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibromo-3,3-difluoroacetone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dibromo-3,3-difluoroacetone
Reactant of Route 2
Reactant of Route 2
1,1-Dibromo-3,3-difluoroacetone
Reactant of Route 3
1,1-Dibromo-3,3-difluoroacetone
Reactant of Route 4
1,1-Dibromo-3,3-difluoroacetone
Reactant of Route 5
Reactant of Route 5
1,1-Dibromo-3,3-difluoroacetone
Reactant of Route 6
Reactant of Route 6
1,1-Dibromo-3,3-difluoroacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.